molecular formula C10H20O2 B6243988 rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol CAS No. 845507-62-2

rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol

Cat. No. B6243988
CAS RN: 845507-62-2
M. Wt: 172.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol, also known as 2-hydroxy-2-methylpropylcyclohexanol, is a chiral alcohol used in the synthesis of various compounds. It is a common intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It has a wide range of applications in the field of organic chemistry.

Scientific Research Applications

Rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of chiral drugs, such as the anti-inflammatory drug ibuprofen, and in the synthesis of chiral catalysts, such as the rhodium-based catalyst used in the synthesis of the antidepressant fluoxetine. It is also used in the synthesis of optically active compounds, such as the chiral alcohols used in the synthesis of the antifungal drug fluconazole.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol is not fully understood. It is believed to act as a chiral ligand in the asymmetric hydrogenation of cyclohexanone, allowing for the selective formation of the desired product. It is also believed to act as an intermediate in the synthesis of various compounds, allowing for the formation of complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol are not fully understood. However, it is believed to be non-toxic and non-irritating. It is also believed to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent, and it is readily available. It is also highly stereoselective, allowing for the selective formation of the desired product. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of reactions.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and fragrances. It could also be used in the synthesis of optically active compounds, such as chiral alcohols and chiral catalysts. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of new materials, such as biodegradable plastics and nanomaterials.

Synthesis Methods

Rac-(1R,2S)-2-(rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-olmethylpropyl)cyclohexan-1-ol is synthesized via an asymmetric hydrogenation of cyclohexanone using a chiral rhodium catalyst. The process is carried out in the presence of a chiral ligand, such as an amino acid or an alcohol, and a reducing agent, such as a metal hydride or a metal borohydride. The reaction is typically carried out in a solvent, such as methanol or ethanol, at temperatures ranging from -20 to -50°C. The reaction is highly stereoselective, with a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol involves the conversion of a cyclohexanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "2-methyl-2-propanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexanone with sodium borohydride in methanol to form racemic mixture of cis and trans-2-methylcyclohexanol", "Step 2: Oxidation of cis and trans-2-methylcyclohexanol with sodium hypochlorite in hydrochloric acid to form racemic mixture of cis and trans-2-methylcyclohexanone", "Step 3: Conversion of cis and trans-2-methylcyclohexanone to rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol through a Grignard reaction with 2-methyl-2-propanol in the presence of catalytic amount of sodium hydroxide and ethanol as solvent", "Step 4: Purification of the desired alcohol through distillation and recrystallization from water" ] }

CAS RN

845507-62-2

Product Name

rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.3

Purity

95

Origin of Product

United States

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